molecular formula C10H11ClO3 B14694444 4-Methoxyphenyl 3-chloropropanoate CAS No. 34985-50-7

4-Methoxyphenyl 3-chloropropanoate

Cat. No.: B14694444
CAS No.: 34985-50-7
M. Wt: 214.64 g/mol
InChI Key: YIDZNXNGEIAZTM-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 3-chloropropanoate is an ester derivative featuring a methoxy-substituted phenyl group attached to a chlorinated propanoate backbone.

Properties

CAS No.

34985-50-7

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

(4-methoxyphenyl) 3-chloropropanoate

InChI

InChI=1S/C10H11ClO3/c1-13-8-2-4-9(5-3-8)14-10(12)6-7-11/h2-5H,6-7H2,1H3

InChI Key

YIDZNXNGEIAZTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 3-chloropropanoate typically involves the esterification of 4-methoxyphenol with 3-chloropropanoic acid. One common method includes the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 3-chloropropanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the 3-chloropropanoate moiety can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methoxyphenol and 3-chloropropanoic acid.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted amides or thioesters.

    Hydrolysis: Products are 4-methoxyphenol and 3-chloropropanoic acid.

    Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Scientific Research Applications

4-Methoxyphenyl 3-chloropropanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It can be used in the development of drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is utilized in the preparation of polymers and other advanced materials.

    Biological Studies: It can be employed in studies investigating enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 3-chloropropanoate depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate access. The methoxy group and the ester moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Phenyl 3-Chloropropanoate

  • Structure : Lacks substituents on the phenyl ring.
  • Lower molecular weight (C₉H₉ClO₂ vs. C₁₀H₁₁ClO₃) may result in differences in boiling/melting points.
  • Applications : Often used as an intermediate in organic synthesis; the methoxy-free structure may limit its utility in applications requiring enhanced solubility or directed electronic effects .

Methyl 3-[4-[(4-Chlorophenyl)methyl]phenoxy]propanoate

  • Structure: Features a 4-chlorophenylmethyl group on the phenoxy ring.
  • Enhanced lipophilicity due to the chlorophenylmethyl substituent may improve membrane permeability in biological systems .
  • Synthesis: Likely involves multi-step coupling, contrasting with simpler esterification routes for 4-methoxyphenyl 3-chloropropanoate.

Methyl 2-Chloro-3-(2,4-Dichlorophenyl)propanoate

  • Structure: Contains two chlorine atoms on the phenyl ring and an additional chloro substituent on the propanoate chain.
  • Key Differences :
    • Increased electron-withdrawing effects from multiple chloro groups may accelerate hydrolysis rates compared to the single chloro and methoxy substituents in the target compound.
    • Higher molecular weight (C₁₀H₉Cl₃O₂) and polarity could lead to distinct chromatographic retention times in analytical methods .

Ethyl 3-(4-Chloro-2-Methoxyphenyl)-3-Oxopropanoate

  • Structure : Incorporates a ketone group (3-oxo) and a 2-methoxy substituent.
  • The 2-methoxy substituent may alter steric and electronic effects, influencing regioselectivity in further functionalization reactions .

2-[(4-Chlorophenyl)methyl]-3-Methoxypropanoic Acid

  • Structure: Propanoic acid derivative with a chlorophenylmethyl group and methoxy substituent.
  • Key Differences: The carboxylic acid functional group increases acidity (pKa ~4-5) compared to the neutral ester, affecting solubility in aqueous environments. Potential for hydrogen bonding via the -COOH group, which is absent in the ester derivative .

Data Table: Comparative Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Group Notable Properties/Applications
This compound C₁₀H₁₁ClO₃ 214.64 4-OCH₃, 3-Cl Ester Intermediate for agrochemicals
Phenyl 3-chloropropanoate C₉H₉ClO₂ 184.62 None on phenyl, 3-Cl Ester Organic synthesis intermediate
Methyl 3-[4-[(4-Cl-Ph)methyl]phenoxy]propanoate C₁₇H₁₇ClO₃ 304.77 4-Cl-Ph-CH₂, phenoxy Ester Lipophilic drug candidate
Ethyl 3-(4-Cl-2-MeO-Ph)-3-oxopropanoate C₁₂H₁₃ClO₄ 256.68 4-Cl, 2-OCH₃, 3-oxo Ester, ketone UV-active intermediate
2-[(4-Cl-Ph)methyl]-3-MeO-propanoic acid C₁₁H₁₃ClO₃ 228.67 4-Cl-Ph-CH₂, 3-OCH₃ Carboxylic acid Potential bioactive molecule

Electronic and Steric Effects

  • Chloro Substituents: Increase electrophilicity of the propanoate chain, making it more reactive toward nucleophiles (e.g., in hydrolysis or aminolysis reactions) .
  • Steric Effects : Bulky groups (e.g., 4-chlorophenylmethyl) hinder access to reactive sites, whereas smaller substituents (methoxy) allow for more efficient synthetic modifications .

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